2-(4-Ethylphenyl)-2-oxoethyl 6-methyl-2-phenylquinoline-4-carboxylate
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Overview
Description
2-(4-Ethylphenyl)-2-oxoethyl 6-methyl-2-phenylquinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)-2-oxoethyl 6-methyl-2-phenylquinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 6-methyl-2-phenylquinoline-4-carboxylic acid: This can be achieved through the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Esterification: The carboxylic acid group of 6-methyl-2-phenylquinoline-4-carboxylic acid is then esterified with 2-(4-ethylphenyl)-2-oxoethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)-2-oxoethyl 6-methyl-2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
Scientific Research Applications
2-(4-Ethylphenyl)-2-oxoethyl 6-methyl-2-phenylquinoline-4-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting various diseases.
Biological Studies: Investigation of its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: Use in the synthesis of novel materials with unique optical and electronic properties.
Chemical Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)-2-oxoethyl 6-methyl-2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-2-phenylquinoline-4-carboxylic acid
- 2-(4-Ethylphenyl)-2-oxoethanol
- Quinoline N-oxide derivatives
Uniqueness
2-(4-Ethylphenyl)-2-oxoethyl 6-methyl-2-phenylquinoline-4-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a quinoline core with an ester functional group and an ethylphenyl substituent makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
355429-03-7 |
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Molecular Formula |
C27H23NO3 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
[2-(4-ethylphenyl)-2-oxoethyl] 6-methyl-2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C27H23NO3/c1-3-19-10-12-21(13-11-19)26(29)17-31-27(30)23-16-25(20-7-5-4-6-8-20)28-24-14-9-18(2)15-22(23)24/h4-16H,3,17H2,1-2H3 |
InChI Key |
FIRJBEKJWXNEIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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